Stercurensin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

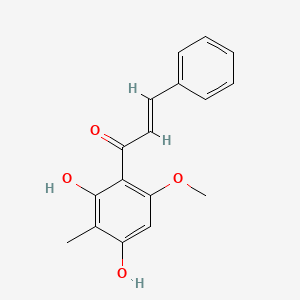

Stercurensin belongs to the class of organic compounds known as 2'-hydroxychalcones. These are organic compounds containing chalcone skeleton that carries a hydroxyl group at the 2'-position. Thus, stercurensin is considered to be a flavonoid lipid molecule. Stercurensin exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, stercurensin is primarily located in the membrane (predicted from logP). Stercurensin can be biosynthesized from trans-chalcone.

2',4'-dihydroxy-3'-methyl-6'-methoxychalcone is a member of the class of chalcones that is trans-chalcone substituted by a methyl group at position 3', hydroxy groups at positions 2' and 4' and a methoxy group at position 6'. Isolated from the buds of Cleistocalyx operculatus, it has been shown to exhibit inhibitory effects on the viral neuraminidases from two influenza viral strains, H1N1 and H9N2. It has a role as a plant metabolite and an EC 3.2.1.18 (exo-alpha-sialidase) inhibitor. It is a member of chalcones, a monomethoxybenzene and a member of resorcinols. It derives from a trans-chalcone.

Applications De Recherche Scientifique

Anti-Inflammatory Properties

Stercurensin, identified as 2′,4′‐dihydroxy‐6′‐methoxy‐3′‐methylchalcone, has been isolated from the leaves of Syzygium samarangense. It exhibits significant anti-inflammatory effects by inhibiting the nuclear factor‐κB (NF‐κB)-dependent inflammatory pathways. This inhibition occurs through the attenuation of TAK1–TAB1 complex formation, resulting in the reduction of pro-inflammatory mediators and cytokines both in vitro and in vivo. The compound's ability to modulate these pathways can provide insights into its pharmacological properties and potential therapeutic applications (Young-Joo Kim et al., 2011).

Cytotoxic and Antioxidant Activity

Stercurensin has been identified as one of the cytotoxic compounds from the fruits of Syzygium samarangense (Wax Jambu). It exhibits cytotoxic activity against the SW-480 human colon cancer cell line. The compound also presents antioxidant properties, contributing to its potential therapeutic applications (M. Simirgiotis et al., 2008).

Pharmacological Activities and Phytochemical Profiling

A comprehensive evaluation of the pharmacological activities, isolation, and characterization of bioactive phytochemical constituents from Sterculia urens Roxb. leaves has been conducted. Stercurensin, among other compounds, has been identified and characterized, displaying significant pharmacological activities like antioxidant, antidiabetic, anti-inflammatory, thrombolytic, and antibacterial activities. These findings underscore the rich phytochemical constituents present in Sterculia urens Roxb. leaves, highlighting stercurensin's role in these pharmacological activities (Chaitanya Darapureddy et al., 2021).

Propriétés

Numéro CAS |

94388-75-7 |

|---|---|

Nom du produit |

Stercurensin |

Formule moléculaire |

C17H16O4 |

Poids moléculaire |

284.31 g/mol |

Nom IUPAC |

(E)-1-(2,4-dihydroxy-6-methoxy-3-methylphenyl)-3-phenylprop-2-en-1-one |

InChI |

InChI=1S/C17H16O4/c1-11-14(19)10-15(21-2)16(17(11)20)13(18)9-8-12-6-4-3-5-7-12/h3-10,19-20H,1-2H3/b9-8+ |

Clé InChI |

JUZVHLGKYJTCKP-CMDGGOBGSA-N |

SMILES isomérique |

CC1=C(C(=C(C=C1O)OC)C(=O)/C=C/C2=CC=CC=C2)O |

SMILES |

CC1=C(C(=C(C=C1O)OC)C(=O)C=CC2=CC=CC=C2)O |

SMILES canonique |

CC1=C(C(=C(C=C1O)OC)C(=O)C=CC2=CC=CC=C2)O |

melting_point |

210-211°C |

Description physique |

Solid |

Origine du produit |

United States |

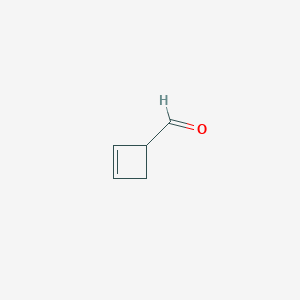

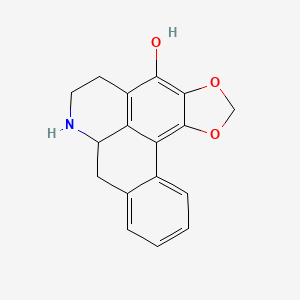

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

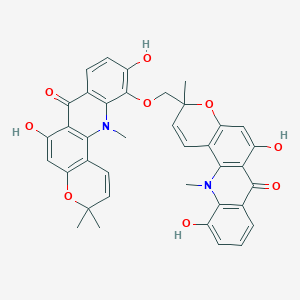

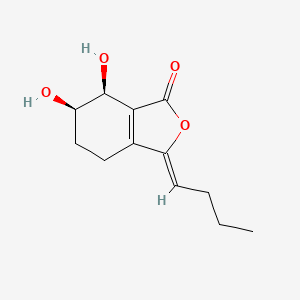

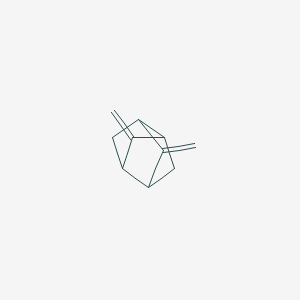

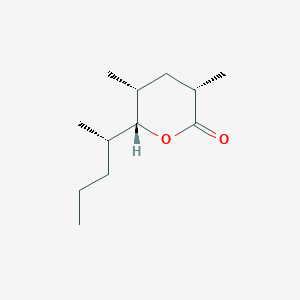

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1-benzofuran-4-yl)-N-methyl-N-[(5S,7S,8S)-7-pyrrolidin-1-yl-1-oxaspiro[4.5]decan-8-yl]acetamide](/img/structure/B1251283.png)